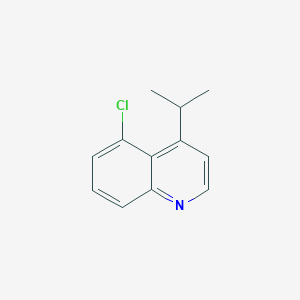

5-Chloro-4-isopropylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12ClN |

|---|---|

Molekulargewicht |

205.68 g/mol |

IUPAC-Name |

5-chloro-4-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3 |

InChI-Schlüssel |

RPPYTDHGHBEBKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C2C(=NC=C1)C=CC=C2Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Chloro 4 Isopropylquinoline and Its Derivatives

Strategic Approaches to the Quinoline (B57606) Core Functionalization

The construction of the quinoline ring system can be broadly categorized into classical cyclization reactions and modern catalytic methods. Classical methods often involve the condensation of anilines with three-carbon units under harsh conditions, while modern approaches utilize transition-metal or organocatalysts to achieve higher efficiency and milder reaction conditions.

Classical Cyclization Reactions and Their Modern Adaptations for Quinoline Synthesis

The Skraup synthesis is a venerable method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. frontiersin.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org This reaction is known for its often-vigorous nature, and modifications are frequently employed to control the reaction rate and improve yields. frontiersin.org

The synthesis of a substituted quinoline like 5-Chloro-4-isopropylquinoline via a Skraup-type reaction would likely involve the reaction of 3-chloroaniline (B41212) with a suitable α,β-unsaturated ketone that can provide the isopropyl group at the 4-position. The reaction mechanism is believed to proceed through a fragmentation-recombination pathway. wikipedia.org

A relevant example is the synthesis of 5-chloro-8-hydroxyquinoline, which can be prepared from 4-chloro-2-aminophenol and methacrylaldehyde in the presence of hydrochloric acid. google.com Another patented method for preparing 5-chloro-8-hydroxyquinoline involves the reaction of 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid. google.com

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-aminophenol, Methacrylaldehyde | Hydrochloric acid | Reflux | 5-chloro-8-hydroxyquinoline | Not specified | google.com |

| 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol | Concentrated sulfuric acid | 150°C | 5-chloro-8-hydroxyquinoline | Not specified | google.com |

| 4-isopropylaniline, Pulegone | Not specified | Not specified | Substituted quinoline | Not specified | wikipedia.org |

The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines. researchgate.neteurekaselect.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. ias.ac.inwikipedia.org There are two plausible mechanisms for this reaction, one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base. ias.ac.in

To synthesize 5-Chloro-4-isopropylquinoline using this method, one would start with 2-amino-6-chlorobenzaldehyde (B1290166) or a related ketone and react it with a ketone that can provide the 4-isopropyl group and the C2 carbon of the quinoline ring. Various catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been employed to improve the efficiency of the Friedländer synthesis. eurekaselect.com

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminobenzaldehyde, Acetaldehyde | Sodium hydroxide | Not specified | Quinoline | Not specified | nih.gov |

| 2-aminoaryl ketones, Carbonyl compounds | Montmorillonite K-10 | Ethanol, mild conditions | Polysubstituted quinolines | 70-83% | tandfonline.com |

| 2-amino benzophenone, Carbonyl compounds | Malic acid | 55-80°C, solvent-free | Multisubstituted quinolines | 72-95% | tandfonline.com |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. eurekaselect.comwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

For the synthesis of a precursor to 5-Chloro-4-isopropylquinoline, a 6-chloro-substituted isatin could be reacted with a ketone that would introduce the desired substituent at the 4-position after decarboxylation. The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the corresponding quinoline. google.com

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isatin, Acetone | Potassium hydroxide, Ethanol | Reflux | 2-methylquinoline-4-carboxylic acid | High | ijsr.net |

| Isatin, Ketone | Potassium hydroxide, Ethanol | Reflux, 24h | Quinoline-4-carboxylic acid derivative | Not specified | uni-konstanz.de |

| Isatin, Enaminones | Aqueous potassium hydroxide | Not specified | Quinoline-4-carboxylic acids | Low initially | nih.gov |

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. acs.orgwikipedia.org The reaction is typically carried out at high temperatures to facilitate the cyclization of the intermediate Schiff base. wikipedia.org The choice of solvent is crucial for achieving high yields. wikipedia.org The Gould-Jacobs reaction is another method for preparing 4-hydroxyquinoline derivatives, starting from an aniline and an alkoxymethylenemalonic ester. researchgate.net

To apply these methods to the synthesis of a precursor for 5-Chloro-4-isopropylquinoline, 3-chloroaniline would be reacted with a suitable β-ketoester or malonic ester derivative. The resulting 5-chloro-4-hydroxyquinoline would then require further chemical modification to replace the hydroxyl group with an isopropyl group. One potential route involves the conversion of the 4-hydroxyquinoline to a 4-chloroquinoline, followed by a cross-coupling reaction to introduce the isopropyl group. google.com

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, β-ketoester | High temperature (~250°C) | Inert solvent (e.g., mineral oil) | 4-hydroxyquinoline | Up to 95% | acs.orgwikipedia.org |

| Aniline, Diethyl ethoxymethylenemalonate | Heat | Not specified | 4-hydroxy-3-carboethoxyquinoline | Not specified | researchgate.net |

| 3-chloroaniline, Diethyl 2-isopropylmalonate | Not specified | Not specified | Intermediate for 5-chloro-4-isopropyl-2(1H)-quinolone | Not specified | Theoretical |

Transition-Metal-Catalyzed and Organocatalytic Approaches to Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed and organocatalytic methods for the construction of heterocyclic rings, including quinolines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. ias.ac.inias.ac.in

Transition metals such as palladium, copper, and rhodium have been extensively used in catalytic cycles for quinoline synthesis. ias.ac.in For instance, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a route to substituted quinolines under mild conditions. acs.org Palladium-catalyzed reactions are also well-established for the synthesis of quinolines. ias.ac.in

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in quinoline synthesis. nih.gov These metal-free approaches are often more environmentally friendly. For example, iodine-catalyzed three-component reactions of methyl ketones, arylamines, and α-ketoesters can produce quinolines. nih.gov

| Catalyst Type | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Transition-Metal | Mild conditions, high functional group tolerance | Rh-catalyzed hydroacylation of o-alkynyl anilines and aldehydes | acs.org |

| Transition-Metal | Versatile for C-H functionalization | Copper-catalyzed one-pot synthesis from anilines and aldehydes | ias.ac.in |

| Organocatalytic | Metal-free, environmentally benign | Iodine-catalyzed three-component reaction of methyl ketones, arylamines, and α-ketoesters | nih.gov |

| Organocatalytic | Aerobic, catalyst-free option | Reaction of 2-(aminomethyl)-aniline with aromatic ketones under oxygen | nih.gov |

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis offers a versatile platform for the synthesis of quinolines through various cyclization and cross-coupling strategies. mdpi.comnih.gov One prominent approach involves the oxidative cyclization of anilines with allyl alcohols. scispace.commdpi.comresearchgate.net This method proceeds under redox-neutral conditions, often without the need for strong acids or bases, and demonstrates a broad substrate scope. mdpi.com For the synthesis of a 5-chloro-4-isopropylquinoline derivative, a potential pathway could involve the reaction of a 2-chloroaniline with a suitably substituted allyl alcohol, such as 4-methyl-1-penten-3-ol, in the presence of a palladium catalyst like palladium(II) acetate (B1210297). The reaction likely proceeds through the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde or ketone, followed by condensation with the aniline, and subsequent palladium-catalyzed cyclization and aromatization. scispace.comresearchgate.net

Another powerful palladium-catalyzed method is the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols, which yields quinolines in a single step. This transformation is believed to proceed via an intramolecular cyclization cascade. The utility of palladium-catalyzed cross-coupling reactions is extensive, providing numerous avenues for the construction of carbon-carbon and carbon-nitrogen bonds essential for assembling complex heterocyclic systems. researchgate.netdntb.gov.uayoutube.com

| Catalyst System | Reactants | Product Scope | Yield (%) | Reference |

| Pd(OAc)₂ | Anilines, Allyl Alcohols | 2-Substituted Quinolines | 65-91 | scispace.com |

| Pd(OAc)₂ / Ligand | o-Bromoanilines, Cyclopropanols | 2,4-Disubstituted Quinolines | Moderate to Good | Not specified in snippets |

| Pd Catalyst | (Hetero)Aryl Boronic Acids, Alkyl Halides | (Hetero)Aryl Alkyl Sulfones | Good to Excellent | Not specified in snippets |

Ruthenium and Rhodium-Catalyzed Dehydrogenative Couplings

Ruthenium and rhodium complexes are highly effective catalysts for dehydrogenative coupling reactions, enabling the construction of quinolines from readily available starting materials. nih.gov Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. acs.orgrsc.orgnih.gov Specifically, the C4-position of the quinoline ring can be targeted for alkylation. mdpi.comresearchgate.net This can be achieved through a directed C-H activation strategy, where a directing group on the quinoline nitrogen, such as an N-oxide, guides the metal catalyst to the desired position. For instance, a cationic rhodium(I) catalyst has been shown to direct the alkenylation of quinoline N-oxides at the C-8 position, highlighting the potential for regiocontrol in C-H functionalization. researchgate.net Adapting such a strategy to achieve C4-isopropylation would involve the use of an appropriate isopropyl source and a suitable directing group to favor functionalization at the C4 position of a 5-chloroquinoline precursor.

Ruthenium catalysts are also proficient in mediating dehydrogenative cyclizations. While specific examples leading directly to 5-chloro-4-isopropylquinoline are not prevalent, the general principle of coupling anilines with alcohols or diols to form the quinoline ring is well-established. These reactions are often atom-economical, producing water and hydrogen gas as the only byproducts.

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| [Rh(cod)Cl]₂/dppe | Quinoline N-oxide | tert-butyl acrylate | C2-alkylated quinoline | 84 | mdpi.com |

| Cationic Rh(I) | Quinoline N-oxides | Alkenes | C8-alkenylated quinolines | Moderate to High | researchgate.net |

| Ru-complex | 2-aminobenzyl alcohol | Ketones | Substituted Quinolines | Good | Not specified in snippets |

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of transformations, including the synthesis of heterocyclic compounds. rsc.orgrsc.org NHC-catalyzed annulation reactions provide a metal-free approach to the quinoline core. nih.gov One such strategy involves the [3+3] annulation of 2-bromoenals with 3-hydroxyquinolin-2(1H)-ones to construct enantioenriched quinoline derivatives. While this specific example builds upon a pre-existing quinoline structure, the underlying principle of NHC-catalyzed annulation can be envisioned for the de novo synthesis of the quinoline ring. For the synthesis of 4-isopropylquinolines, an NHC-catalyzed reaction between a suitably substituted o-aminobenzaldehyde and an isopropyl-containing carbonyl compound could be a plausible route. The NHC would act as a Lewis base catalyst to activate the carbonyl component, facilitating a cascade of reactions leading to the final quinoline product.

| NHC Catalyst | Reactant 1 | Reactant 2 | Product Type | Enantiomeric Excess (%) | Reference |

| Chiral NHC | 2-bromoenals | 3-hydroxyquinolin-2(1H)-ones | Enantioenriched quinoline derivatives | Good to Excellent | rsc.org |

| Achiral NHC | Pyrazolin-4,5-diones | Enals | Spirocyclic pyrazolone γ-butyrolactones | N/A | rsc.org |

Gold(I)-Catalyzed Alkyne Activation for Heterocycle Formation

Gold(I) complexes are exceptional catalysts for the activation of alkynes towards nucleophilic attack, enabling a wide range of cyclization reactions to form heterocycles. rsc.orgresearchgate.netnih.govuni-heidelberg.de The synthesis of quinolines via gold catalysis often involves the reaction of aniline derivatives with alkynes. researchgate.net A general and facile method involves the intermolecular cycloaddition of 2-aminoaryl carbonyl compounds with internal alkynes, catalyzed by a (PPh₃)AuCl/AgOTf system. This approach provides access to polyfunctionalized quinolines in good to excellent yields. To synthesize 5-chloro-4-isopropylquinoline, one could envision the reaction of a 2-amino-6-chlorobenzaldehyde or ketone with an internal alkyne bearing an isopropyl group, such as 4-methyl-2-pentyne. The gold catalyst would activate the alkyne, facilitating a cascade of intramolecular cyclization and dehydration steps to afford the desired quinoline.

| Gold Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| (PPh₃)AuCl/AgOTf | 2-Aminoaryl carbonyls | Internal Alkynes | Polysubstituted Quinolines | up to 93 | researchgate.net |

| Au(I) complex | Azide-tethered alkynes | Nitriles | Oxazolo[4,5-c]quinolines | Good to High | researchgate.net |

Regioselective Introduction of the Isopropyl Moiety at C4 Position

The selective introduction of an isopropyl group at the C4 position of a pre-formed 5-chloroquinoline ring presents a significant synthetic challenge due to the competing reactivity of other positions.

Precursor Design and Reactant Selection for Isopropyl Functionalization

The design of the precursor is crucial for achieving regioselective C4-isopropylation. Starting with a 5-chloroquinoline derivative that is already functionalized at other reactive positions can direct the introduction of the isopropyl group to the desired C4 position. Alternatively, installing a directing group on the nitrogen atom can facilitate C-H activation at a specific site.

For Friedel-Crafts type reactions, the choice of the isopropylating agent and the Lewis acid catalyst is critical. nih.govrsc.orgrsc.orgbuchler-gmbh.comresearchgate.net Isopropyl halides or isopropanol in the presence of a strong acid could be employed, although such methods often suffer from a lack of regioselectivity and the potential for polysubstitution. A more controlled approach would be to utilize a pre-formed quinolin-4-one intermediate, where the C4 position is activated for nucleophilic attack.

Optimization of Alkylation and Acylation Reactions

The direct alkylation of a 5-chloroquinoline can be challenging. However, modern catalytic methods offer potential solutions. Nickel-catalyzed, Lewis acid-assisted C4 alkylation of quinolines with alkenes has been reported, demonstrating the feasibility of direct C-H functionalization at this position. researchgate.net Applying this methodology to 5-chloroquinoline with propene as the isopropyl source would require careful optimization of the nickel catalyst, the Lewis acid, and the reaction conditions to achieve high regioselectivity and yield.

A more classical yet effective approach involves the use of organometallic reagents. The reaction of a 5-chloro-4-haloquinoline with an isopropyl Grignard reagent, such as isopropylmagnesium chloride, in the presence of a suitable palladium or nickel catalyst could lead to the desired C4-isopropylated product via a cross-coupling reaction. orgsyn.org Alternatively, the addition of an isopropyl Grignard reagent to a 5-chloroquinolin-4-one precursor would install the isopropyl group at the C4 position, followed by a reduction/dehydration sequence to afford the final aromatic quinoline. The optimization of such a Grignard addition would involve careful control of temperature, solvent, and the stoichiometry of the reagents to maximize the yield of the desired tertiary alcohol intermediate.

| Reaction Type | Substrate | Reagent | Catalyst/Promoter | Product | Key Considerations |

| Friedel-Crafts Alkylation | 5-Chloroquinoline | Isopropyl halide/alcohol | Lewis Acid (e.g., AlCl₃) | 4-Isopropyl-5-chloroquinoline | Low regioselectivity, potential for polyalkylation |

| Ni-catalyzed C-H Alkylation | 5-Chloroquinoline | Propene | Ni catalyst / Lewis Acid | 4-Isopropyl-5-chloroquinoline | Catalyst and ligand optimization for regioselectivity |

| Grignard Addition | 5-Chloroquinolin-4-one | Isopropylmagnesium chloride | None | 5-Chloro-4-hydroxy-4-isopropyl-1,4-dihydroquinoline | Subsequent dehydration required |

| Cross-Coupling | 5-Chloro-4-haloquinoline | Isopropylzinc halide | Palladium catalyst | 4-Isopropyl-5-chloroquinoline | Preparation of the organozinc reagent |

Selective Halogenation at the C5 Position and Halogen Exchange Strategies

The introduction of a chloro group at the C5 position of the quinoline ring is a critical transformation that can be achieved through several strategic approaches. The regioselectivity of this process is governed by the electronic properties of the quinoline nucleus and the directing effects of existing substituents.

Direct Chlorination Methods and Challenges

Direct C-H chlorination is a primary strategy for synthesizing 5-Chloro-4-isopropylquinoline. This method involves an electrophilic aromatic substitution reaction where the quinoline ring is attacked by an electrophilic chlorine species. In a protonated quinoline, electrophilic attack is directed to the benzene (B151609) ring, predominantly at the C5 and C8 positions, which are the most electronically activated. The presence of the isopropyl group at the C4 position, being an ortho-, para-directing activator, further enhances the reactivity of the C5 position, favoring the desired substitution pattern.

Various chlorinating agents and systems have been developed for the selective halogenation of quinolines. A common approach for the chlorination of the quinoline core involves using gaseous chlorine in the presence of concentrated sulfuric acid and a silver sulfate catalyst. However, a significant challenge with this method is controlling the regioselectivity, as it can often lead to a mixture of 5-chloro and 8-chloro isomers, as well as di-substituted products like 5,8-dichloroquinoline.

More modern, metal-free protocols offer improved selectivity. One such method employs N-Chlorosuccinimide (NCS) as the chlorine source, often conducted in an aqueous medium. nih.gov Another highly regioselective, metal-free method utilizes trihaloisocyanuric acids as the halogen source, which can proceed efficiently at room temperature. rsc.org

The primary challenges in the direct chlorination of 4-isopropylquinoline include:

Regioselectivity: Preventing the formation of undesired C8-chloro and other isomers.

Over-halogenation: Avoiding the introduction of multiple chlorine atoms onto the quinoline ring.

Harsh Reaction Conditions: Traditional methods often require strong acids and potent oxidizing agents, which can lead to side reactions and substrate degradation.

Acid-Mediated Halogen Exchange Reactions for Chloro-Substituents

While direct electrophilic chlorination is a more frequently documented route, halogen exchange reactions represent an alternative strategy for introducing chlorine. This type of reaction, sometimes referred to as an aromatic Finkelstein reaction, typically involves the conversion of an aryl halide (e.g., an aryl bromide or iodide) into another by treatment with a halide salt, often facilitated by a catalyst.

For the synthesis of chloro-substituted aromatics, this would involve replacing a different halogen, such as bromine or iodine, at the C5 position with chlorine. While copper-catalyzed halogen exchange reactions for converting aryl bromides to aryl iodides are known, specific examples of acid-mediated halogen exchange to install a chloro-substituent on a quinoline ring are not as prevalent in the literature. acs.org The mechanism would likely involve the protonation of the quinoline nitrogen by the acid, activating the ring towards nucleophilic attack by a chloride ion, potentially displacing a more labile leaving group like iodine. However, for the synthesis of 5-Chloro-4-isopropylquinoline, methods based on direct C-H activation and chlorination are generally considered more straightforward and are more widely reported.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of 5-Chloro-4-isopropylquinoline hinges on the careful optimization of reaction parameters and the application of rigorous purification methods to isolate the target compound with high purity.

Solvent Effects, Temperature Control, and Pressure Considerations

The choice of solvent, reaction temperature, and pressure are critical parameters that significantly influence the yield, selectivity, and rate of the chlorination reaction.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction pathway. For direct chlorination, highly acidic media like concentrated sulfuric acid can serve as both a solvent and a catalyst by protonating the quinoline. Organic solvents such as chloroform or toluene are also employed, particularly in catalyst-driven reactions. rsc.org In a move towards greener chemistry, solvent-free conditions or the use of unconventional media like ionic liquids at room temperature have also been explored for quinoline synthesis, offering potential advantages in terms of environmental impact and simplified work-up procedures. nih.govjocpr.com

Temperature Control: Temperature has a profound effect on reaction kinetics and selectivity. While some modern organocatalytic chlorinations can be conducted at room temperature, many traditional methods require elevated temperatures to overcome activation energy barriers. nih.gov For instance, certain syntheses may be optimized at temperatures around 80-120°C to maximize yield. researchgate.netresearchgate.net Careful control is necessary, as excessively high temperatures can lead to the formation of undesired byproducts and decomposition.

Pressure Considerations: Most quinoline chlorinations are performed at atmospheric pressure. However, in reactions involving gaseous reagents like chlorine, or when needing to maintain a volatile solvent at a temperature above its boiling point, the reaction may be conducted under autogenous (self-generated) pressure in a sealed vessel. google.com This can increase the concentration of the reactive species in the solution phase and accelerate the reaction.

Catalyst Screening and Ligand Design for Enhanced Efficiency

Catalysis is central to developing efficient and selective methods for quinoline synthesis and functionalization. A wide array of catalysts has been investigated to improve the synthesis of chlorinated quinolines, ranging from simple Lewis acids to complex organometallic compounds.

Catalyst Screening: The selection of an appropriate catalyst is crucial for activating the substrate and/or the chlorinating agent. Lewis acids like ferric chloride (FeCl₃) and silver sulfate (Ag₂SO₄) are traditionally used to enhance the electrophilicity of the chlorine source. google.com Brønsted acids, such as p-toluenesulfonic acid (PTSA), are also commonly used to catalyze quinoline formation steps that may precede chlorination. rsc.org Modern approaches have introduced a variety of catalytic systems, including ruthenium complexes, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), and secondary ammonium salt organocatalysts, each offering unique advantages in terms of mildness, selectivity, and efficiency. nih.govresearchgate.netnih.gov

Ligand Design: In organometallic catalysis, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, stability, and selectivity. While specific ligand design for the direct chlorination of 4-isopropylquinoline is not extensively detailed, the principles are well-established in the broader field of C-H activation. Ligands can be tailored to modulate the electronic properties and steric environment of the metal center, thereby fine-tuning its reactivity and directing the functionalization to a specific position on the quinoline scaffold.

Below is a table summarizing various catalysts employed in quinoline synthesis and functionalization:

| Catalyst Type | Specific Example | Reaction | Reference |

|---|---|---|---|

| Lewis Acid | Ferric Chloride (FeCl₃) | Chlorination | google.com |

| Lewis Acid | Silver Sulfate (Ag₂SO₄) | Chlorination | - |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Quinoline Synthesis | rsc.org |

| Organometallic | Ruthenium Complex | Quinoline Synthesis | researchgate.net |

| Heterogeneous | g-C₃N₄-SO₃H | Quinoline Synthesis | nih.gov |

| Organocatalyst | Secondary Ammonium Salt | Aniline Chlorination | nih.gov |

Purification Strategies: Column Chromatography and Crystallization

The isolation of pure 5-Chloro-4-isopropylquinoline from the crude reaction mixture requires a systematic purification strategy, typically involving a combination of extraction, column chromatography, and crystallization.

A typical purification workflow begins after the reaction is complete. The mixture is first subjected to a work-up procedure, which may involve quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate. jocpr.com The organic layers are combined, washed with water or brine to remove inorganic impurities, and dried over an anhydrous salt such as sodium sulfate. jocpr.com

Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase of a specific solvent system (e.g., a mixture of hexane and ethyl acetate). researchgate.net Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Crystallization: This is the final and most effective step for obtaining highly pure, crystalline 5-Chloro-4-isopropylquinoline. esisresearch.org The fractions from chromatography containing the product are combined, and the solvent is removed under reduced pressure. The resulting residue, which may be a solid or an oil, is then dissolved in a minimum amount of a suitable hot solvent, such as methanol. rsc.orgresearchgate.net The solution is allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. esisresearch.orgnih.gov

This multi-step purification process is essential for achieving the high degree of purity required for subsequent applications and characterization.

Green Chemistry Principles and Sustainable Synthesis of 5-Chloro-4-isopropylquinoline

The development of synthetic methodologies for quinoline derivatives has increasingly focused on the incorporation of green chemistry principles to mitigate environmental impact and enhance process efficiency. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and large volumes of hazardous solvents, leading to significant waste generation. ijpsjournal.comnih.gov In contrast, modern sustainable approaches aim to improve atom economy, utilize benign solvent systems, minimize waste, and reduce energy consumption. These principles are paramount in designing environmentally responsible synthetic routes for 5-Chloro-4-isopropylquinoline.

Atom Economy and E-Factor Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. jocpr.comnih.gov The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a different but complementary measure of a process's environmental impact by quantifying the mass of waste produced per unit of product. nih.govyoutube.com A lower E-Factor signifies a greener process.

For the synthesis of 5-Chloro-4-isopropylquinoline, synthetic strategies with high atom economy are preferable. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For instance, a hypothetical synthesis of 5-Chloro-4-isopropylquinoline via a Friedländer-type condensation of 2-amino-5-chlorobenzophenone with 3-methyl-2-butanone (B44728) would theoretically exhibit high atom economy, as the main byproduct is a single molecule of water.

Table 1: Comparison of Ideal Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Ideal Atom Economy | Waste Products |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

The E-Factor for a given synthesis of 5-Chloro-4-isopropylquinoline would account for all waste streams, including unreacted starting materials, solvent losses, and byproducts from both the reaction and workup procedures. youtube.com Traditional multi-step syntheses that require protecting groups or use stoichiometric reagents often have very high E-Factors, generating many kilograms of waste for every kilogram of product. nih.gov Adopting catalytic methods and streamlined, one-pot procedures can dramatically lower the E-factor, aligning the synthesis with green chemistry standards. nih.gov

Solvent-Free or Aqueous Media Synthesis Approaches

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Many organic solvents are toxic, flammable, and difficult to recycle, posing risks to both human health and the environment. ijpsjournal.com Consequently, a key goal in green chemistry is to replace these hazardous solvents with more benign alternatives or to eliminate their use entirely.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. organic-chemistry.org Research has demonstrated the feasibility of conducting classic quinoline syntheses, such as the Friedländer reaction, in aqueous media, often without the need for a catalyst. organic-chemistry.org The high polarity of water can enhance reaction rates and, in some cases, simplify product isolation as the organic product may precipitate from the aqueous phase. organic-chemistry.org The synthesis of quinoline derivatives has been successfully achieved in water, suggesting that a similar approach could be developed for 5-Chloro-4-isopropylquinoline, potentially leading to a significantly greener process. figshare.com

Solvent-Free Synthesis: Eliminating the solvent altogether represents an even more sustainable approach. Solvent-free, or neat, reactions reduce waste, simplify purification, lower costs, and can lead to shorter reaction times due to higher reactant concentrations. researchgate.net These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by heating a mixture of the reactants in the absence of a solvent, sometimes with the aid of a solid-supported catalyst. ijpsjournal.comresearchgate.net For example, the synthesis of 2,4-disubstituted quinolines has been achieved under solvent-free conditions using recyclable heterogeneous catalysts like zeolites. This methodology offers a promising green alternative for the synthesis of a broad range of quinoline derivatives, including potentially 5-Chloro-4-isopropylquinoline.

Waste Minimization and Energy Efficiency in Synthesis

Minimizing waste and reducing energy consumption are critical components of sustainable chemical manufacturing. These objectives can be achieved through several interconnected strategies.

Waste Minimization: The most effective way to minimize waste is to design synthetic routes that are highly selective and efficient, generating minimal byproducts. The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can, in principle, be recycled and reused indefinitely. nih.gov For quinoline synthesis, various catalytic systems, including organocatalysts, ionic liquids, and nanocatalysts, have been explored to improve efficiency and reduce waste. nih.gov For example, an electrochemically assisted Friedländer reaction has been developed as a sustainable, reagent-free method that operates under mild conditions with high atom economy, generating minimal waste. rsc.org Such innovative approaches could be adapted for the synthesis of 5-Chloro-4-isopropylquinoline.

Energy Efficiency: Reducing the energy footprint of a chemical process involves conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govrsc.org The rapid and efficient heating provided by microwave irradiation has been successfully applied to various quinoline syntheses, including modifications of the Friedländer and Skraup reactions. nih.govmdpi.com Employing microwave technology for the synthesis of 5-Chloro-4-isopropylquinoline could significantly enhance its energy efficiency compared to conventional heating methods.

Table 2: Green Chemistry Strategies for Sustainable Synthesis

| Principle | Strategy | Application to 5-Chloro-4-isopropylquinoline Synthesis |

|---|---|---|

| Waste Prevention | Use of catalytic vs. stoichiometric reagents | Employing recyclable acid/base catalysts or nanocatalysts. |

| Atom Economy | Design of addition and condensation reactions | Utilizing a Friedländer or Combes-type synthesis. |

| Safer Solvents | Use of water or solvent-free conditions | Performing the reaction in an aqueous medium or neat. |

| Energy Efficiency | Use of alternative energy sources | Employing microwave irradiation to reduce reaction time and energy input. |

| Reduce Derivatives | Avoid protecting groups | Designing a convergent one-pot synthesis to avoid intermediate isolation and protection/deprotection steps. |

By systematically applying these green chemistry principles, the synthesis of 5-Chloro-4-isopropylquinoline can be designed to be more sustainable, safer, and economically viable.

Comprehensive Analysis of Chemical Reactivity and Transformations of 5 Chloro 4 Isopropylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C5-Chloro Position

The C5-chloro group of 5-Chloro-4-isopropylquinoline is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-withdrawing nature of the quinoline (B57606) ring system. This reactivity allows for the introduction of a variety of functional groups at this position.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alcohols, Piperazines)

The C5-chloro atom can be displaced by a range of nucleophiles. The reactivity is influenced by the nucleophilicity of the attacking species and the reaction conditions employed. Generally, strong nucleophiles and elevated temperatures are required to overcome the activation energy of the reaction.

Amines: Primary and secondary amines can react with 5-Chloro-4-isopropylquinoline to yield the corresponding 5-aminoquinoline derivatives. These reactions are foundational for the synthesis of various biologically active molecules.

Thiols: Thiolates, being potent nucleophiles, are expected to react readily with 5-Chloro-4-isopropylquinoline to form 5-thioether derivatives.

Alcohols: Alkoxides can serve as nucleophiles to produce 5-alkoxyquinolines. These reactions typically require strong bases to generate the alkoxide in situ.

Piperazines: As a dinitrogenated heterocycle, piperazine can undergo mono- or di-arylation depending on the stoichiometry and reaction conditions. The reaction with 5-Chloro-4-isopropylquinoline is anticipated to yield 5-(piperazin-1-yl)-4-isopropylquinoline, a scaffold of interest in medicinal chemistry. unipa.itnih.gov

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | 5-Aminoquinolines | Heat, often in the presence of a base |

| Thiols/Thiolates | 5-Thioquinolines | Base, room temperature or heat |

| Alcohols/Alkoxides | 5-Alkoxyquinolines | Strong base (e.g., NaH), heat |

| Piperazines | 5-Piperazinylquinolines | Heat, with or without a base |

Mechanistic Insights into C-Cl Bond Activation and SNAr Pathways

The SNAr reaction of 5-Chloro-4-isopropylquinoline proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom (C5). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize the negative charge of this intermediate through resonance.

Chloride Ion Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group.

The presence of the isopropyl group at the C4 position may exert a minor steric hindrance to the incoming nucleophile, potentially influencing the reaction rate compared to an unsubstituted 5-chloroquinoline.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring is more complex than on benzene (B151609) due to the presence of the nitrogen atom, which deactivates the ring, and the directing effects of the existing chloro and isopropyl substituents.

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of EAS reactions on 5-Chloro-4-isopropylquinoline is governed by the interplay of the directing effects of the chloro and isopropyl groups, as well as the inherent reactivity of the quinoline nucleus.

Isopropyl Group: As an alkyl group, the isopropyl substituent is an activating group and an ortho, para-director. youtube.com It increases the electron density of the ring through an inductive effect, favoring electrophilic attack at positions ortho and para to it.

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director due to the resonance contribution of its lone pairs. youtube.com

Quinoline Ring: The pyridine (B92270) ring of quinoline is generally deactivated towards electrophilic attack compared to the benzene ring. Under acidic conditions, protonation of the nitrogen atom further deactivates the ring. Therefore, electrophilic substitution is more likely to occur on the carbocyclic (benzene) ring.

Considering these factors, electrophilic attack is most likely to occur at the C8 position, which is para to the activating isopropyl group and ortho to the deactivating but ortho, para-directing chloro group. The C6 position is another potential site, being ortho to the isopropyl group. Steric hindrance from the isopropyl group might influence the ortho/para ratio of the products. sciepub.com

Nitration, Sulfonation, and Halogenation Reactions

Nitration: Nitration of 5-Chloro-4-isopropylquinoline, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. frontiersin.org Based on the directing effects, the major product is anticipated to be 5-Chloro-4-isopropyl-8-nitroquinoline.

Sulfonation: Sulfonation with fuming sulfuric acid would likely introduce a sulfonic acid group onto the benzene ring of the quinoline nucleus. Studies on the sulfonation of 4-chloroquinoline have shown that the reaction can yield the 8-sulfonic acid derivative. smolecule.com A similar outcome is expected for 5-Chloro-4-isopropylquinoline.

Halogenation: Halogenation, for instance with N-halosuccinimides, is another common EAS reaction. The regioselectivity would again be influenced by the existing substituents, with the C8 position being a probable site for halogen introduction. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-4-isopropylquinoline

The C5-chloro group of 5-Chloro-4-isopropylquinoline serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between 5-Chloro-4-isopropylquinoline and an organoboron compound, typically an aryl or vinyl boronic acid. This is a versatile method for synthesizing biaryl compounds. researchgate.nettcichemicals.comnih.govmdpi.com

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds. It involves the reaction of 5-Chloro-4-isopropylquinoline with an amine in the presence of a palladium catalyst and a base. This reaction is highly general and tolerates a wide range of functional groups on both the aryl halide and the amine. ias.ac.inbeilstein-journals.orgwikipedia.orgresearchgate.netrug.nl

Sonogashira Coupling: This reaction couples 5-Chloro-4-isopropylquinoline with a terminal alkyne to form an alkynylquinoline derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgjk-sci.comlibretexts.orgmdpi.com

| Coupling Reaction | Reactant 2 | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Ar-B(OH)2 | C-C | Pd(PPh3)4, Base |

| Buchwald-Hartwig | R2NH | C-N | Pd2(dba)3, Ligand, Base |

| Sonogashira | R-C≡CH | C-C | Pd(PPh3)2Cl2, CuI, Base |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, and the chloro-substituent at the C-5 position of the quinoline ring is a suitable electrophilic partner for this reaction. wikipedia.org This palladium-catalyzed reaction pairs the haloquinoline with an organoboron reagent, typically an aryl- or vinylboronic acid, in the presence of a base. organic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. wikipedia.org

For 5-Chloro-4-isopropylquinoline, the coupling would proceed at the C-5 position, replacing the chlorine atom with the organic moiety from the boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with a relatively less reactive aryl chloride compared to bromides or iodides. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are effective for activating C-Cl bonds. wikipedia.org A study on the synthesis of 5-chloro quinolines via Suzuki-Miyaura coupling has demonstrated the viability of this transformation for creating potent molecular entities for applications such as anti-pancreatic cancer screening. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines The following data is based on reactions with analogous chloroquinoline substrates.

| Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | ~85 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | ~80 |

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is critical in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination provides a powerful method for the N-arylation of amines with aryl halides. wikipedia.org In the case of 5-Chloro-4-isopropylquinoline, this palladium-catalyzed reaction would enable the introduction of a wide range of primary and secondary amines at the C-5 position. libretexts.orgjk-sci.com

The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The success of the coupling, especially with less reactive aryl chlorides, heavily relies on the selection of a suitable ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, Johnphos) are commonly employed to facilitate the key steps of the catalytic cycle. ias.ac.in Studies on 5-bromo-8-benzyloxyquinoline have shown successful amination with various secondary anilines using such catalyst systems. ias.ac.in

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Haloquinolines The following data is based on reactions with analogous haloquinoline substrates.

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | ~95 |

| Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | ~88 |

| N-Methylaniline | Pd(OAc)₂ (5) | DTBNpP (10) | NaOtBu | Toluene | 110-120 | ~85 |

Sonogashira Coupling and Other Carbon-Carbon Linkages

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of various alkynyl substituents at the C-5 position of 5-Chloro-4-isopropylquinoline, yielding arylalkyne structures. libretexts.org These products are valuable intermediates in organic synthesis. organic-chemistry.org

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org Research on dihaloquinolines has demonstrated that Sonogashira couplings can proceed regioselectively, targeting the more reactive halide position first. libretexts.org This principle supports the feasibility of selectively functionalizing the C-5 chloro position.

Table 3: Representative Conditions for Sonogashira Coupling of Haloquinolines The following data is based on reactions with analogous haloquinoline substrates.

| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | ~90 |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | ~85 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ (2.5) | CuI (5) | DIPA | Toluene | 70 | ~92 |

Reactions Involving the Isopropyl Moiety

Oxidation Reactions of the Alkyl Side Chain to Carbonyl or Carboxyl Derivatives

Alkyl side chains on aromatic rings can be oxidized to carboxylic acids, provided they possess at least one benzylic hydrogen. The isopropyl group at the C-4 position of the quinoline ring meets this requirement. Strong oxidizing agents, such as potassium permanganate (KMnO₄) under basic conditions followed by acidic workup, or chromic acid, can be used to convert the isopropyl group into a carboxylic acid group. firsthope.co.inyoutube.com This would transform 5-Chloro-4-isopropylquinoline into 5-chloroquinoline-4-carboxylic acid. This transformation is robust and often proceeds regardless of the length of the alkyl chain. youtube.com The resulting carboxylic acid is a valuable synthetic intermediate, for instance, in the synthesis of Pfitzinger quinolines. wikipedia.org

Functionalization and Derivatization of the Isopropyl Group

Beyond oxidation, the isopropyl group can be a site for other chemical modifications, primarily through C-H activation strategies. rsc.org Transition metal-catalyzed reactions can enable the direct functionalization of C(sp³)–H bonds. rsc.org For instance, iridium-based catalysts have been shown to mediate the ortho-C–H activation in alkylarenes, a process guided by transient insertion into a benzylic C–H bond. nih.gov While direct application to the isopropyl group on a quinoline has not been widely reported, such methodologies offer potential pathways for introducing new functional groups like halogens, or for forming new C-C bonds directly on the side chain. Photoinduced palladium catalysis also presents emerging opportunities for C(sp³)–C(sp³) bond formation under mild conditions. nih.gov

Redox Chemistry of the Quinoline Heterocycle and Its Derivatives

The quinoline ring system can undergo both reduction and oxidation reactions, with the outcome depending on the reagents and conditions employed.

Reduction: The quinoline heterocycle can be selectively reduced. Catalytic hydrogenation, for example, typically reduces the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline. pharmaguideline.comiust.ac.ir This selectivity is due to the lower aromaticity of the pyridine ring compared to the benzene ring. Complete reduction of both rings to form decahydroquinoline is possible under more forcing conditions. Alternatively, reduction with lithium in liquid ammonia (a Birch reduction) tends to reduce the benzene ring, yielding a 5,8-dihydroquinoline. firsthope.co.in In a strongly acidic medium, catalytic hydrogenation can also favor the reduction of the benzene ring. iust.ac.ir The presence of the chloro and isopropyl substituents is not expected to fundamentally alter these general reactivity patterns, although they may influence reaction rates and selectivity.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate, the benzene ring can be cleaved. This reaction results in the formation of a pyridine-2,3-dicarboxylic acid, known as quinolinic acid. wikipedia.orgresearchgate.net The pyridine ring remains intact due to its relative electron deficiency, which makes it less susceptible to electrophilic attack by the oxidant. The chloro and isopropyl groups on the benzene portion of the molecule would be lost during this oxidative degradation.

Hydrogenation and Reduction of the Quinoline Nitrogen or Ring System

The reduction of the quinoline ring system, particularly the nitrogen-containing heterocycle, is a common transformation leading to the corresponding tetrahydroquinolines. These reactions are typically achieved through catalytic hydrogenation. While specific studies on 5-Chloro-4-isopropylquinoline are not prevalent in the reviewed literature, the reactivity can be inferred from studies on similarly substituted quinolines.

A variety of catalytic systems have been developed for the hydrogenation of quinolines, each offering different degrees of selectivity. For instance, metal-free hydrogenations using chiral borane catalysts have been successful for 2,4-disubstituted quinolines, affording tetrahydroquinolines in high yields and enantioselectivities. combichemistry.com This suggests that the steric bulk of the isopropyl group at the 4-position would likely influence the stereochemical outcome of such a reduction.

Composites of cobalt nanoparticles and graphene-like carbon have also been employed as effective catalysts for the hydrogenation of quinoline and its substituted derivatives, yielding 1,2,3,4-tetrahydroquinolines in high yields. researchgate.netpharmaguideline.com These non-precious metal catalysts offer a cost-effective alternative for this transformation.

Interestingly, the choice of catalyst can also direct the regioselectivity of the hydrogenation. While many systems favor the reduction of the heterocyclic ring, ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines. acs.org In the case of 5-Chloro-4-isopropylquinoline, such a transformation would yield 5-chloro-4-isopropyl-5,6,7,8-tetrahydroquinoline.

It is important to note that under certain conditions, hydrodehalogenation can occur. For example, nickel-catalyzed reduction has been used to remove the chlorine atom from chloroquine (B1663885). mdpi.com Therefore, the choice of catalyst and reaction conditions is critical to achieve the desired selective reduction of either the heterocyclic or carbocyclic ring while preserving the chloro substituent.

| Catalyst System | Substrate Scope | Product | Key Features |

| Chiral Diene derived Borane | 2,4-disubstituted quinolines | Tetrahydroquinolines | Metal-free, high enantioselectivity. combichemistry.com |

| Au/TiO₂ | Functionalized quinolines | Tetrahydroquinolines | Chemoselective, tolerates halogens. acs.org |

| Co-Graphene Composites | Substituted quinolines | 1,2,3,4-Tetrahydroquinolines | High yields, non-precious metal catalyst. researchgate.netpharmaguideline.com |

| Ru(η³-methallyl)₂(cod)–PhTRAP | Substituted quinolines | 5,6,7,8-Tetrahydroquinolines | Selective for carbocyclic ring hydrogenation. acs.org |

| Nickel-based catalysts | Chloroquinolines | Dehalogenated quinolines | Can lead to hydrodehalogenation. mdpi.com |

Oxidation of the Quinoline Ring and N-Oxide Formation

The oxidation of quinolines can proceed at either the nitrogen atom to form the corresponding N-oxide or on the carbocyclic ring, depending on the oxidant and reaction conditions. Quinoline itself is generally resistant to oxidation; however, when subjected to strong oxidizing agents like alkaline potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com

The formation of quinoline N-oxides is a more common and synthetically useful transformation. This is typically achieved by treating the quinoline derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate for further functionalization of the quinoline ring, particularly at the C2 and C8 positions. researchgate.net The formation of the N-oxide increases the reactivity of the heterocyclic ring towards both nucleophilic and electrophilic attack.

For 5-Chloro-4-isopropylquinoline, treatment with an oxidizing agent like m-CPBA would be expected to yield 5-Chloro-4-isopropylquinoline N-oxide. This transformation is generally high-yielding and occurs under mild conditions. The presence of the electron-withdrawing chloro group and the bulky isopropyl group is not expected to significantly hinder the N-oxidation process.

The resulting N-oxide can then serve as a precursor for a variety of subsequent reactions. For instance, quinoline N-oxides can undergo deoxygenative functionalization at the C2 position. nih.gov This highlights the utility of N-oxide formation as a strategic step to enable further derivatization of the 5-Chloro-4-isopropylquinoline scaffold.

| Reagent | Transformation | Product | Remarks |

| Alkaline KMnO₄ | Ring Oxidation | Pyridine-carboxylic acid derivatives | Cleavage of the benzene ring. pharmaguideline.com |

| m-CPBA | N-Oxidation | Quinoline N-oxide | Mild conditions, high yield. |

| Peroxyacetic acid | N-Oxidation | Quinoline N-oxide | Another common reagent for N-oxide formation. |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Isopropylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 5-Chloro-4-isopropylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

Two-dimensional NMR experiments are indispensable for deciphering the complex spin systems within 5-Chloro-4-isopropylquinoline. wikipedia.org These techniques spread NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 5-Chloro-4-isopropylquinoline, COSY would reveal correlations between the methine proton of the isopropyl group and the six methyl protons. It would also show couplings between the aromatic protons on the quinoline (B57606) ring system (H-2, H-3, H-6, H-7, H-8), allowing for sequential assignment around the rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). sdsu.edu This technique is crucial for assigning the ¹³C signals of all protonated carbons in the molecule, such as the CH, CH₃, and aromatic CH groups. wikipedia.org

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C-4 of the quinoline ring.

Correlations from the H-2 proton to C-3 and C-4, confirming the substitution pattern.

Correlations from H-6 to C-5 and C-8, and from H-8 to C-6 and C-7, confirming the arrangement of the benzene (B151609) portion of the quinoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space (typically within 5 Å), regardless of their bonding connectivity. wikipedia.org This is particularly useful for determining stereochemistry and conformation. In this molecule, a key NOESY correlation would be expected between the isopropyl methine proton and the H-3 proton on the quinoline ring, providing evidence for the through-space proximity of these groups.

Table 1: Predicted 2D NMR Correlations for 5-Chloro-4-isopropylquinoline

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-2 | H-3 | C-2 | C-3, C-4, C-8a | H-3 |

| H-3 | H-2 | C-3 | C-2, C-4, C-4a | H-2, Isopropyl CH |

| H-6 | H-7 | C-6 | C-5, C-7, C-8 | H-7 |

| H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a | H-6, H-8 |

| H-8 | H-7 | C-8 | C-6, C-7, C-8a | H-7 |

| Isopropyl CH | Isopropyl CH₃ | Isopropyl CH | C-3, C-4, C-4a, Isopropyl CH₃ | H-3, Isopropyl CH₃ |

| Isopropyl CH₃ | Isopropyl CH | Isopropyl CH₃ | C-4, Isopropyl CH | Isopropyl CH |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into crystallography and dynamics that are inaccessible by solution NMR. researchgate.net It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov

Different polymorphs of 5-Chloro-4-isopropylquinoline, if they exist, would exhibit distinct ssNMR spectra. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is dictated by the molecule's conformation and its intermolecular interactions within the crystal lattice. researchgate.net

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. researchgate.net Any differences in the number of crystallographically independent molecules (Z') in the unit cell would be reflected in the splitting or multiplication of peaks in the ssNMR spectrum. mdpi.com Thus, ssNMR can serve as a definitive tool to identify and quantify different polymorphic forms in a sample. nih.gov Furthermore, ssNMR can provide information on the conformation of the isopropyl group relative to the quinoline ring in the solid state, complementing data from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

An SCXRD analysis of 5-Chloro-4-isopropylquinoline would reveal how the individual molecules are arranged within the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For a molecule with chloro and aromatic functionalities, key interactions would likely include:

C–H···Cl Interactions: Weak hydrogen bonds where a hydrogen atom interacts with the electron-rich chlorine atom. ias.ac.in

π–π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

Halogen Bonding (Cl···N/Cl): Although less common for chlorine compared to iodine, the potential for attractive interactions involving the chlorine atom exists. ias.ac.in

Table 2: Representative Crystallographic Data for a Substituted Chloroquinoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂ClN |

| Formula Weight | 205.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 14.234(3) |

| c (Å) | 9.112(2) |

| β (°) | 101.54(1) |

| Volume (ų) | 1082.1(4) |

| Z | 4 |

*Note: Data is hypothetical and representative for a molecule of this type.*The precise atomic coordinates from SCXRD allow for a detailed analysis of the molecule's conformation in the solid state. A key conformational feature of 5-Chloro-4-isopropylquinoline is the rotational orientation of the isopropyl group with respect to the planar quinoline ring. The torsion angle defined by C-3, C-4, the isopropyl methine carbon, and the methine hydrogen would quantify this orientation. This conformation is often the result of minimizing steric hindrance between the isopropyl group and the adjacent atoms on the quinoline ring, particularly the chlorine at C-5 and the hydrogen at C-3.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

For 5-Chloro-4-isopropylquinoline, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₁₂H₁₂ClN). A characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75% and ³⁷Cl ≈ 25%), two molecular ion peaks will be observed: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. youtube.com

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides a fingerprint that can confirm the structure. chempap.org Common fragmentation pathways for substituted quinolines involve cleavages at the substituent groups. cdnsciencepub.commcmaster.ca For 5-Chloro-4-isopropylquinoline, expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage within the isopropyl group to form a stable secondary benzylic-type cation, resulting in a peak at [M-15]⁺.

Loss of a propyl radical or propene: Cleavage of the entire isopropyl group.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond, leading to a fragment at [M-35]⁺.

Table 3: Predicted Mass Spectrometry Fragments for 5-Chloro-4-isopropylquinoline

| m/z (for ³⁵Cl) | Proposed Fragment | Description |

|---|---|---|

| 205 | [C₁₂H₁₂ClN]⁺ | Molecular Ion [M]⁺ |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical |

| 170 | [M - Cl]⁺ | Loss of a chlorine radical |

| 162 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com This technique distinguishes between compounds that have the same nominal mass but different molecular formulas. For 5-Chloro-4-isopropylquinoline, with a chemical formula of C₁₂H₁₂ClN, the theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated.

The determination of the exact mass is crucial for confirming the molecular formula, as it provides a level of certainty that low-resolution mass spectrometry cannot offer. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, making them powerful tools for structural elucidation. mdpi.comktu.edu.tr

Table 1: Theoretical Exact Mass of 5-Chloro-4-isopropylquinoline Molecular Ion

| Molecular Formula | Ion | Isotope Composition | Calculated Exact Mass (m/z) |

| C₁₂H₁₂ClN | [M]⁺ | ¹²C₁₂, ¹H₁₂, ³⁵Cl₁, ¹⁴N₁ | 205.0658 |

| C₁₂H₁₂ClN | [M+H]⁺ | ¹²C₁₂, ¹H₁₃, ³⁵Cl₁, ¹⁴N₁ | 206.0736 |

Note: The table displays the theoretical exact mass for the most abundant isotopes. The presence of the chlorine-37 isotope would result in an isotopic peak at [M+2]⁺ with a characteristic intensity ratio.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides valuable information about the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion of 5-Chloro-4-isopropylquinoline ([M]⁺ or [M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation.

The fragmentation of the 5-Chloro-4-isopropylquinoline molecular ion is expected to proceed through several characteristic pathways, primarily involving the cleavage of the isopropyl group and the loss of the chlorine atom. The quinoline core is relatively stable and would likely remain intact in many of the fragment ions.

Plausible Fragmentation Pathways:

Loss of a methyl group (-CH₃): A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical, leading to a stable secondary carbocation.

[C₁₂H₁₂ClN]⁺ → [C₁₁H₉ClN]⁺ + CH₃•

Loss of the entire isopropyl group (-C₃H₇): Cleavage of the bond between the quinoline ring and the isopropyl group can also occur.

[C₁₂H₁₂ClN]⁺ → [C₉H₆ClN]⁺ + C₃H₇•

Loss of a chlorine atom (-Cl): The carbon-chlorine bond can undergo cleavage, resulting in the loss of a chlorine radical.

[C₁₂H₁₂ClN]⁺ → [C₁₂H₁₂N]⁺ + Cl•

Table 2: Predicted Product Ions in the MS/MS Spectrum of 5-Chloro-4-isopropylquinoline

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion Formula | Product Ion (m/z) |

| 206.0736 ([M+H]⁺) | Loss of CH₃ | [C₁₁H₁₀ClN]⁺ | 191.0502 |

| 206.0736 ([M+H]⁺) | Loss of C₃H₇ | [C₉H₇ClN]⁺ | 164.0267 |

| 206.0736 ([M+H]⁺) | Loss of Cl | [C₁₂H₁₃N]⁺ | 171.1048 |

| 206.0736 ([M+H]⁺) | Loss of HCl | [C₁₂H₁₂N]⁺ | 170.0969 |

Note: The fragmentation pathways and resulting m/z values are predictive and would require experimental verification through MS/MS analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and thus the functional groups present in a molecule.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of 5-Chloro-4-isopropylquinoline are expected to exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the isopropyl group, and the C-Cl bond. Based on established group frequency correlations, the following assignments can be predicted.

Table 3: Predicted Characteristic Vibrational Frequencies for 5-Chloro-4-isopropylquinoline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H (isopropyl) | Stretching | 3000-2850 | IR, Raman |

| C=C (aromatic) | Stretching | 1600-1475 | IR, Raman |

| C=N (quinoline) | Stretching | 1620-1580 | IR, Raman |

| Aliphatic C-H (isopropyl) | Bending | 1470-1450, 1385-1365 | IR |

| Aromatic C-H | Out-of-plane bending | 900-675 | IR |

| C-Cl | Stretching | 800-600 | IR, Raman |

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group should be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The bending vibrations of the isopropyl group's C-H bonds are expected in the 1470-1365 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, between 800 and 600 cm⁻¹.

Conformational Isomers and Tautomerism Studies

Conformational Isomers: The isopropyl group attached to the quinoline ring can exhibit rotational isomerism (conformers) due to rotation around the C-C single bond connecting it to the ring. However, the energy barrier for this rotation is generally low, and at room temperature, these conformers are likely to be in rapid equilibrium, making their individual detection by standard vibrational spectroscopy challenging. Low-temperature studies could potentially resolve distinct conformers.

Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In the context of quinoline derivatives, protonation can lead to different tautomeric forms. For instance, studies on chloroquine (B1663885) have shown that the singly charged cations can exist in two tautomeric forms in solution. While 5-Chloro-4-isopropylquinoline itself is not expected to exhibit significant tautomerism in its neutral form, its protonated species could potentially exist as a mixture of tautomers, which could be investigated by techniques like UV-Vis spectrophotometry at different pH values.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

Electronic Transitions and Chromophoric Behavior

The chromophore in 5-Chloro-4-isopropylquinoline is the quinoline ring system. Quinolines are known to exhibit characteristic UV-Vis absorption spectra arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically strong absorptions and occur at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These are generally weaker absorptions and occur at longer wavelengths (lower energy). They involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

The presence of the chloro and isopropyl substituents on the quinoline ring is expected to influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs, can act as an auxochrome and may cause a slight red shift (bathochromic shift) of the absorption maxima. The isopropyl group, being an alkyl group, is likely to have a smaller effect on the electronic transitions.

The fluorescence spectrum of 5-Chloro-4-isopropylquinoline would be expected to show emission at a longer wavelength than its longest-wavelength absorption band (Stokes shift). The quantum yield of fluorescence will depend on the efficiency of radiative decay from the excited state versus non-radiative decay processes. The nature of the solvent can also significantly affect both the absorption and fluorescence spectra due to solvatochromic effects.

Table 4: Predicted Electronic Transitions for 5-Chloro-4-isopropylquinoline

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Quinoline ring | 220-350 |

| n → π | Quinoline ring (N atom) | > 300 |

Note: The specific absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Photophysical Properties and Quantum Yields of 5-Chloro-4-isopropylquinoline

The fluorescence of quinoline derivatives is a key feature of their photophysical profile. Upon excitation at an appropriate wavelength, these molecules can transition to an excited singlet state and subsequently relax to the ground state via the emission of a photon. The wavelength of this emitted light is typically longer than the excitation wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the quantum yield of fluorescence are critical parameters that are influenced by the molecular structure and the surrounding environment. For example, the presence of an amino group at position 6 of the quinoline backbone has been shown to be crucial for obtaining increased fluorescence quantum yields in some derivatives.

The substitution pattern on the quinoline ring plays a pivotal role in determining the photophysical outcomes. The chloro group at the 5-position of 5-Chloro-4-isopropylquinoline is an electron-withdrawing group, which can be expected to influence the electronic distribution within the aromatic system. The isopropyl group at the 4-position, being an alkyl group, is generally considered to be a weak electron-donating group. The interplay of these substituents will dictate the specific absorption and emission characteristics of the molecule.

To illustrate the range of photophysical properties observed in substituted quinolines, the following tables present data for a selection of related compounds. It is important to note that these values provide a comparative basis and the actual properties of 5-Chloro-4-isopropylquinoline may differ.

Table 1: Photophysical Data of Selected Substituted Quinolines

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline | Ethanol | 280, 350 | ~400 | - | scielo.br |

| 6-alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines | Ethanol | ~290, 320-450 | ~400 | - | scielo.br |

| Novel bis-quinolin-3-yl chalcones | Acetonitrile (B52724) | 262-277, 310-330 | - | - | rsc.org |

Data presented is for illustrative purposes and is not specific to 5-Chloro-4-isopropylquinoline.

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This value can be significantly affected by factors such as the rigidity of the molecular structure, the presence of heavy atoms (like chlorine, which can promote intersystem crossing to the triplet state and thus reduce fluorescence), and the nature of the solvent.